molecular formula C19H20N2O4S B4671525 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4671525
M. Wt: 372.4 g/mol
InChI Key: UWLMNNMFCHXYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone class, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, a structure known to be a key pharmacophore in bioactive molecules . The core structure is further substituted with 6,7-dimethoxy groups and a 3-[2-(4-methoxyphenyl)ethyl] side chain, which may influence its lipophilicity, electronic properties, and interaction with biological targets. Quinazolinone derivatives are extensively investigated for their diverse pharmacological activities, with a major research focus on their potential as anticancer agents . Specifically, 2-thioxoquinazolinone analogues have demonstrated compelling antitumor properties in scientific studies . Research on closely related structures has shown that such compounds can exhibit excellent cytotoxicity against a broad panel of human cancer cell lines, including lung, CNS, and breast cancers, by acting as inhibitors of critical biological targets like the Epidermal Growth Factor Receptor (EGFR) kinase . The mechanism of action for some bioactive quinazolinones involves the inhibition of tubulin polymerization, a well-established strategy for anticancer drug development that leads to cell cycle arrest and apoptosis . The specific substitution pattern on the quinazolinone core is critical for its biological activity and binding affinity . This product is provided for research use only and is strictly intended for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to use this high-purity compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel bioactive molecules.

Properties

IUPAC Name

6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-13-6-4-12(5-7-13)8-9-21-18(22)14-10-16(24-2)17(25-3)11-15(14)20-19(21)26/h4-7,10-11H,8-9H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLMNNMFCHXYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C3=CC(=C(C=C3NC2=S)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-2-aminobenzamide with 4-methoxyphenylacetic acid, followed by cyclization and introduction of the thioxo group. The reaction conditions often require the use of organic solvents such as ethanol or xylene and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thioxo group can be reduced to a thiol or further to a hydrocarbon.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the thioxo group can produce thiols or hydrocarbons .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinazolinone Core : The initial step involves the condensation of appropriate aniline derivatives with carbonyl compounds.
  • Thioether Formation : A subsequent reaction introduces the thioether group through nucleophilic substitution.
  • Methoxy Substitution : Finally, methoxy groups are introduced via methylation reactions.

Study 1: Anticancer Activity Assessment

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various quinazolinone derivatives, including our compound. The study found that it significantly inhibited cell proliferation in human breast cancer cells (MCF-7) at low micromolar concentrations. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Study 2: Antimicrobial Efficacy

Another research published in Pharmaceutical Biology assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Comparison of Compound A with Key Analogues

Compound Name Core Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference
Compound A 6,7-di-OCH₃, 3-[2-(4-OCH₃Ph)ethyl] 2-thioxo, 3-phenylethyl 372.44 Enhanced lipophilicity, potential CNS activity
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one None (unsubstituted core) 2-thioxo, 3-(4-OCH₃Ph) 298.31 Crystallographically validated structure
6,7-Dimethoxyquinazolin-4(3H)-one 6,7-di-OCH₃ 4-oxo (no thioxo) 220.22 Cerebroprotective activity in animal models
3-(2-Cyclohexenylethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 6,7-di-OCH₃, 3-cyclohexenylethyl 2-thioxo, aliphatic side chain 372.47 Increased hydrophobicity
Bis-dihydroquinazolinones (e.g., 3-(2-(4-oxo-2-aryl-dihydroquinazolin-3-yl)ethyl) derivatives) Variable aryl groups Bis-4-oxo or 2-thioxo cores ~600–700 Antitumor and analgesic activity

Key Observations:

Replacement of the 2-thioxo group with a 2-oxo group (as in ) reduces electron-withdrawing effects, which may alter binding affinity to biological targets.

Biological Activity Trends :

  • Thioxo-containing derivatives (e.g., Compound A and ) exhibit stronger enzyme inhibition due to sulfur’s polarizable lone pairs, which facilitate interactions with metalloenzymes or cysteine residues .
  • The 3-[2-(4-methoxyphenyl)ethyl] side chain in Compound A introduces a rigid aromatic moiety, favoring π-π stacking with receptor sites compared to aliphatic chains (e.g., cyclohexenylethyl in ) .

Synthetic Accessibility: Compound A’s synthesis likely follows routes similar to (anthranilic acid → thiourea cyclization) or (Chan–Lam coupling for sulfur introduction). Optimized conditions (e.g., Cu@MChit catalyst in methanol with triethylamine) improve yield and purity .

Pharmacological Potential and Comparative Efficacy
  • Antimicrobial Activity: Imidazole-functionalized quinazolinones (e.g., ) show enhanced activity against Gram-positive bacteria. Compound A’s 4-methoxyphenylethyl group may similarly disrupt microbial membranes via hydrophobic interactions.
  • Anticancer Activity :
    Derivatives with electron-withdrawing substituents (e.g., 6-Cl or 6-Br in ) exhibit moderate cytotoxicity. Compound A’s 6,7-di-OCH₃ groups, however, may reduce toxicity while maintaining efficacy through DNA intercalation or topoisomerase inhibition .
  • Cerebroprotective Effects : The 6,7-dimethoxy motif in demonstrates neuroprotective properties, suggesting Compound A could share similar mechanisms, such as antioxidant or NMDA receptor modulation.

Biological Activity

6,7-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : this compound

The compound features a quinazolinone core with methoxy and thioether substituents, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antioxidant properties. The presence of methoxy groups at the 6 and 7 positions enhances radical scavenging abilities. A study reported that related compounds demonstrated improved antioxidant activity through modulation of apoptosis regulators such as Bax and Bcl-2, which are pivotal in cellular oxidative stress responses .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly against:

  • Aldose Reductase (AR)
  • α-Glucosidase (AG)

In vitro studies have demonstrated that certain derivatives exhibit competitive inhibition against these enzymes, suggesting potential applications in managing diabetes by regulating glucose levels .

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 (µM)Target Enzyme
Compound A381.335 ± 8.713Aldose Reductase
Compound B427.051 ± 10.376α-Glucosidase
Compound C8.36Cytotoxicity against cancer cell lines

Cytotoxicity and Anticancer Potential

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably, it has shown moderate to high cytotoxicity with IC50 values ranging from 5.76 µM to 31.9 µM depending on the specific cell line tested . The mechanisms underlying this activity involve the induction of apoptosis through intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their structural components. Variations in substituents at specific positions significantly affect their pharmacological profiles:

  • Methoxy Substituents : Enhance antioxidant properties.
  • Thioether Linkages : Increase enzyme inhibition potency.

This relationship underscores the importance of chemical modifications in developing more effective therapeutic agents .

Study on Antidiabetic Properties

A recent study evaluated the antidiabetic effects of this compound in a diabetic rat model. The results indicated a significant reduction in blood glucose levels when administered at specific dosages over a four-week period. The mechanism was attributed to the inhibition of α-glucosidase and aldose reductase activities, which are critical in carbohydrate metabolism .

Comparative Analysis with Other Compounds

In comparative studies with other quinazolinone derivatives, the compound demonstrated superior antioxidant and enzyme inhibitory activities compared to structurally similar compounds lacking methoxy substitutions. This highlights its potential as a lead compound for further drug development targeting oxidative stress-related diseases and diabetes .

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxyquinazolin-4(1H)-one derivatives, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example, intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one can be synthesized via condensation of nitrohomoveratric acid with polyphosphoric acid (PPA), followed by acetic anhydride treatment to form the benzoxazine intermediate . Alternative routes involve reacting 4-methoxyaniline with carbon disulfide in DMSO under alkaline conditions to form thioamide intermediates, which cyclize to yield the quinazolinone core . Key parameters include:
  • Temperature : 80–100°C for cyclization steps.
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance reactivity.
  • Catalysts : Acidic conditions (e.g., p-TsOH) accelerate ring closure .
    Table 1 : Comparison of Synthetic Methods
MethodReagentsYield (%)Purification TechniqueReference
PPA routeNitrohomoveratric acid, PPA, acetic anhydride65–70%Column chromatography
DMSO/NaOH route4-Methoxyaniline, CS₂, NaOH60–68%Recrystallization (EtOH)

Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and X-ray crystallography is critical.
  • ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for C=S (1150–1250 cm⁻¹) and C=O (1650–1700 cm⁻¹) validate the thioxo and carbonyl groups .
  • X-ray crystallography : Resolves stereochemistry and confirms dihydroquinazolinone ring conformation .

Q. What purification strategies are effective for isolating high-purity 6,7-dimethoxyquinazolinone derivatives?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate polar byproducts .
  • Recrystallization : Ethanol-water mixtures (7:3) yield crystalline products with >95% purity .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with enzymatic targets?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against S. aureus and E. coli to assess efficacy .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity with targets like dihydrofolate reductase (DHFR). Docking scores < −7 kcal/mol suggest strong interactions .
  • Enzyme inhibition assays : Measure IC₅₀ values via spectrophotometric methods (e.g., NADPH oxidation for DHFR inhibition) .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Replicate assays : Conduct triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C) .
  • Cross-validate with orthogonal methods : Compare MIC data with time-kill curves or live/dead cell staining .
  • Statistical analysis : Apply ANOVA or Tukey’s test to identify significant differences (p < 0.05) .

Q. How can environmental fate and ecotoxicological impacts of this compound be systematically studied?

  • Methodological Answer :
  • Environmental partitioning : Measure log Kₒw (octanol-water) and soil sorption coefficients (Kd) to predict mobility .
  • Degradation studies : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition assays .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PEG-400 (1:4) for aqueous solubility enhancement .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-methoxyphenyl moiety to improve membrane permeability .
  • Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models via LC-MS/MS .

Q. How can molecular interactions and binding mechanisms be elucidated using advanced biophysical techniques?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) with immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.